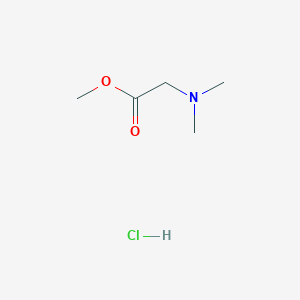
N,N-Dimethylglycine methyl ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylglycine methyl ester hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of glycine, where the amino group is dimethylated, and the carboxyl group is esterified with methanol. This compound is often used in biochemical research and as an intermediate in chemical synthesis .
Mecanismo De Acción
Target of Action
The primary target of N,N-Dimethylglycine Methyl Ester HCl is the Monomeric Sarcosine Oxidase . This enzyme is found in Bacillus sp. (strain B-0618) and plays a crucial role in the metabolism of sarcosine .
Mode of Action
This compound, also known as METHYL 2-(DIMETHYLAMINO)ACETATE HYDROCHLORIDE, interacts with its target by serving as a substrate for the enzyme Monomeric Sarcosine Oxidase
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a part of the Glycine and Serine Metabolism and Betaine Metabolism pathways . It is also implicated in various disease-related pathways, including Cystathionine beta-Synthase Deficiency Disease and Sarcosine Oncometabolite Pathway .
Result of Action
It is known that the compound can influence the metabolism of sarcosine and other secondary amino acids
Action Environment
It is known that the compound’s action can be influenced by factors such as ph, temperature, and the presence of other compounds
Análisis Bioquímico
Biochemical Properties
N,N-Dimethylglycine Methyl Ester HCl is used in the development of glycine-based ionic liquids and emulsifiers . It is potentially useful as a biomarker of protein degradation in COPD patients . This compound is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) .
Cellular Effects
This compound has been observed to influence cellular function. For instance, it has been found to increase the secretion levels of TNF-α as the concentration of this compound increased .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate in the identification, differentiation, and characterization of amino acid methyltransferase(s) . This suggests that it may exert its effects at the molecular level through enzyme activation.
Metabolic Pathways
This compound is involved in the one-carbon transfer cycle, a metabolic pathway where it is produced from choline via betaine in an enzyme-controlled transmethylation reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethylglycine methyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of N,N-dimethylglycine with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylglycine methyl ester hydrochloride often involves the neutralization of N,N-dimethylglycine sodium salt with hydrochloric acid. This method is preferred due to its high yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylglycine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylglycine.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: N,N-Dimethylglycine.
Reduction: N,N-Dimethylaminoethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethylglycine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the development of glycine-based ionic liquids and emulsifiers
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylglycine: A closely related compound where the ester group is replaced with a carboxyl group.
Sarcosine: Another N-methylated glycine derivative.
Betaine: A trimethylated glycine derivative used in similar biochemical applications.
Uniqueness
N,N-Dimethylglycine methyl ester hydrochloride is unique due to its esterified carboxyl group, which imparts different chemical properties compared to its non-esterified counterparts. This esterification enhances its solubility and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 2-(dimethylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2)4-5(7)8-3;/h4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEQIPCZMDWUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)
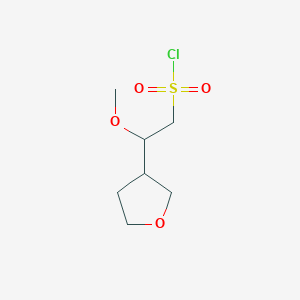
![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
![N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941336.png)
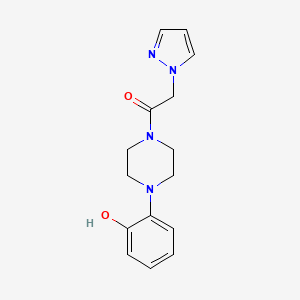

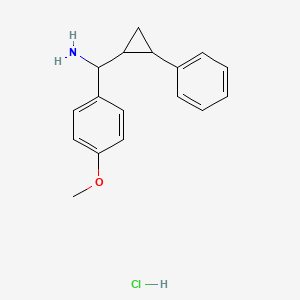
![2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2941345.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
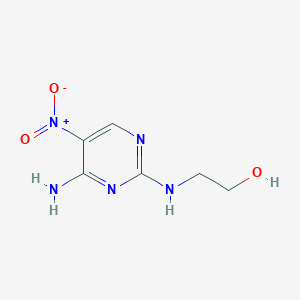
![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2941348.png)
![3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2941349.png)
